7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[2-(4-AMINO-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-AMINO-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE typically involves multiple steps, including cyclization, alkylation, and amination reactions. One common synthetic route involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-d]pyrimidine core.
Alkylation: The core structure is then alkylated using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-AMINO-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(4-AMINO-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its kinase inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-AMINO-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A folate analog metabolic inhibitor used in chemotherapy.
Methotrexate: Another folate analog used to treat cancer and autoimmune diseases.
Palbociclib: A cyclin-dependent kinase inhibitor used in breast cancer treatment.
Uniqueness
N-[2-(4-AMINO-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ETHYL]-N,N-DIMETHYLAMINE is unique due to its specific pyrrolo[2,3-d]pyrimidine scaffold, which provides distinct binding properties and selectivity for certain kinases. This structural uniqueness contributes to its potential as a targeted therapeutic agent.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
7-[2-(dimethylamino)ethyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5/c1-8-9(2)17(6-5-16(3)4)12-10(8)11(13)14-7-15-12/h7H,5-6H2,1-4H3,(H2,13,14,15) |
InChI Key |
KZVOLDLTSIZMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CCN(C)C)C |
Origin of Product |
United States |
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